2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol
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Overview
Description
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol is an organic compound with a complex structure that includes both amine and phenol functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethylamine with 6-methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or sulfonated phenol derivatives.
Scientific Research Applications
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It can also participate in redox reactions, affecting cellular oxidative stress levels. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl methacrylate
- 2-(dimethylamino)ethanol
- N-methyldiethanolamine
Uniqueness
Compared to similar compounds, 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol has a unique combination of amine and phenol groups, which allows it to participate in a broader range of chemical reactions. Its methoxy group also enhances its solubility and reactivity in various solvents .
Properties
IUPAC Name |
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)8-9-15(3)10-11-6-5-7-12(17-4)13(11)16/h5-7,16H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOVZMZKYQEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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